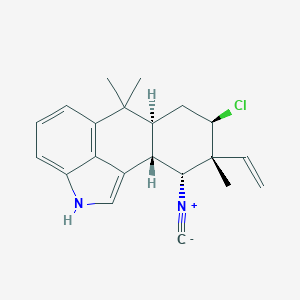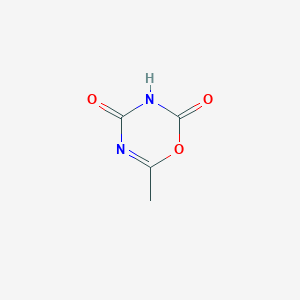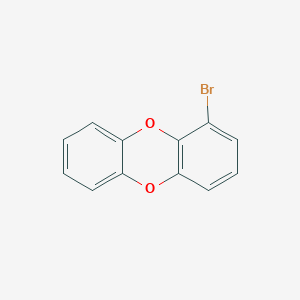
1-溴二苯并-对-二恶英
描述
1-Bromodibenzo-p-dioxin is a chemical compound with the molecular formula C12H7BrO2. It is a derivative of dibenzo-p-dioxin, where one of the hydrogen atoms is replaced by a bromine atom. This compound is used primarily in analytical methods for detecting polybrominated dibenzo-p-dioxins and dibenzofurans in environmental samples.
科学研究应用
1-Bromodibenzo-p-dioxin has several scientific research applications:
Environmental Chemistry: It is used as a standard for environmental testing and research, particularly in the detection of polybrominated dibenzo-p-dioxins and dibenzofurans in environmental samples.
Analytical Chemistry: The compound is employed in analytical methods to study the presence and concentration of related dioxins and furans in various matrices.
Toxicology Research: Researchers use 1-Bromodibenzo-p-dioxin to study the toxicological effects of brominated dioxins and their impact on human health and the environment.
作用机制
Target of Action
1-Bromodibenzo-p-dioxin, like other dioxin-like compounds (DLCs), primarily targets the aryl hydrocarbon receptor (AhR) . AhR is a specific intracellular receptor that, when activated, induces a spectrum of biological responses .
Mode of Action
The interaction of 1-Bromodibenzo-p-dioxin with its target, the AhR, results in changes at the genetic level. The compound binds to the AhR, which then functions as a ligand-dependent transcription factor . This interaction leads to alterations in gene expression, potentially occurring at inappropriate times or for inappropriately long durations .
Biochemical Pathways
The biochemical pathways affected by 1-Bromodibenzo-p-dioxin involve two major catabolic routes: lateral and angular dioxygenation pathways . These pathways are part of the bacterial aerobic degradation of these compounds . The compound’s interaction with the AhR can also alter other biochemical pathways, potentially identifying novel targets for drug development .
Result of Action
The molecular and cellular effects of 1-Bromodibenzo-p-dioxin’s action are primarily due to its interaction with the AhR and the subsequent changes in gene expression . This can lead to a variety of toxicological effects, such as modulation of the immune system, teratogenesis, and tumor promotion . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromodibenzo-p-dioxin. For instance, the compound’s persistence and wide dispersion in the environment can lead to bioaccumulation in the food web . Additionally, the compound’s formation and degradation can be influenced by various environmental and anthropogenic activities .
生化分析
Biochemical Properties
The biochemical properties of 1-Bromodibenzo-p-dioxin are not fully understood. It is known that dioxins, a group of structurally related chemicals including 1-Bromodibenzo-p-dioxin, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of 1-Bromodibenzo-p-dioxin are not well-studied. Dioxins, including 1-Bromodibenzo-p-dioxin, are known to have a broad range of biological effects in animal and cellular models . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-Bromodibenzo-p-dioxin is not fully understood. Dioxins, including 1-Bromodibenzo-p-dioxin, are known to exert their effects at the molecular level . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 1-Bromodibenzo-p-dioxin in laboratory settings are not well-documented. Dioxins, including 1-Bromodibenzo-p-dioxin, are known to be persistent environmental pollutants . This suggests that the effects of 1-Bromodibenzo-p-dioxin could change over time in laboratory settings, potentially due to the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of different dosages of 1-Bromodibenzo-p-dioxin in animal models are not well-studied. It is known that the effects of dioxins, including 1-Bromodibenzo-p-dioxin, can vary with different dosages .
Metabolic Pathways
The metabolic pathways that 1-Bromodibenzo-p-dioxin is involved in are not fully understood. Dioxins, including 1-Bromodibenzo-p-dioxin, are known to be metabolized through two major catabolic routes: lateral and angular dioxygenation pathways .
Transport and Distribution
The transport and distribution of 1-Bromodibenzo-p-dioxin within cells and tissues are not well-documented. Dioxins, including 1-Bromodibenzo-p-dioxin, are known to be persistent environmental pollutants . This suggests that 1-Bromodibenzo-p-dioxin could be transported and distributed within cells and tissues, potentially interacting with transporters or binding proteins .
Subcellular Localization
The subcellular localization of 1-Bromodibenzo-p-dioxin is not well-studied. It is known that dioxins, including 1-Bromodibenzo-p-dioxin, can have effects on the activity or function of proteins within specific compartments or organelles .
准备方法
1-Bromodibenzo-p-dioxin can be synthesized through various methods. One common synthetic route involves the bromination of dibenzo-p-dioxin. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve large-scale bromination reactions with appropriate safety and environmental controls .
化学反应分析
1-Bromodibenzo-p-dioxin undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction Reactions: Reduction of 1-Bromodibenzo-p-dioxin can lead to the removal of the bromine atom, resulting in the formation of dibenzo-p-dioxin.
Common reagents used in these reactions include bromine, hydroxide ions, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
1-Bromodibenzo-p-dioxin is similar to other dioxin-like compounds, such as:
Polychlorinated dibenzo-p-dioxins (PCDDs): These compounds have chlorine atoms instead of bromine and are known for their high toxicity and environmental persistence.
Polybrominated dibenzofurans (PBDFs): These are structurally related to 1-Bromodibenzo-p-dioxin but have a different arrangement of bromine atoms.
Polychlorinated biphenyls (PCBs): Although structurally different, PCBs share similar toxicological properties and mechanisms of action with dioxin-like compounds
1-Bromodibenzo-p-dioxin is unique due to its specific bromination, which influences its chemical reactivity and environmental behavior compared to its chlorinated counterparts.
属性
IUPAC Name |
1-bromodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAUGIUDKRRLPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872101 | |
| Record name | 1-Monobromodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103456-34-4, 105908-71-2 | |
| Record name | 1-Bromooxanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103456344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Monobromodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105908712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Monobromodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


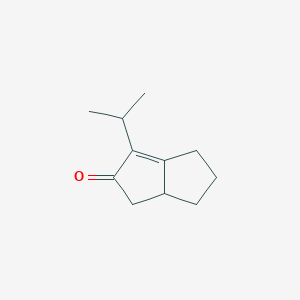

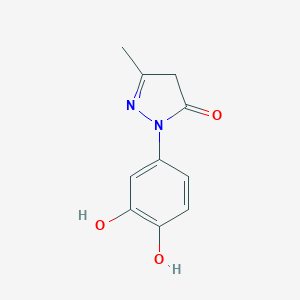

![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)
![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)
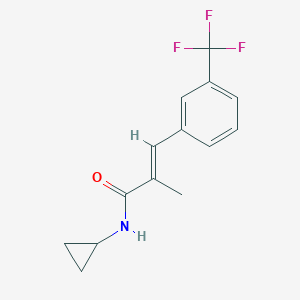
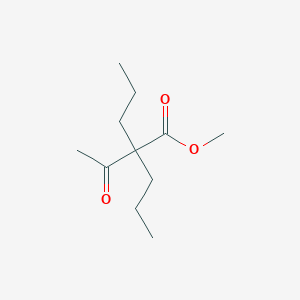
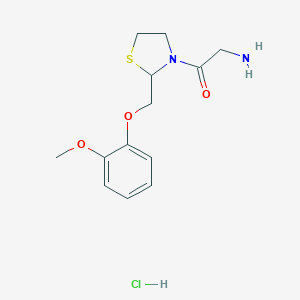

![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)
